N-(2,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
Systematic Nomenclature and Structural Classification
The compound’s systematic IUPAC name, This compound , reflects its core structural elements:
- Benzazepine backbone : A seven-membered azepine ring fused to a benzene ring, with hydroxyl (-OH) and sulfanyl (-S-) substituents at positions 2 and 3, respectively.
- Sulfanyl-acetamide chain : A thioether-linked acetamide group (-S-CH2-CONH-) bridging the benzazepine core to the dimethoxyphenyl moiety.
- N-(2,5-Dimethoxyphenyl) group : A para-methoxy-substituted phenyl ring attached via the acetamide’s nitrogen atom.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 416.5 g/mol |
| Hybridization | sp³ (azepine N), sp² (aromatic C) |
| Key Functional Groups | Hydroxyl, sulfanyl, acetamide, methoxy |
Structurally, it belongs to the 1-benzazepine subclass, characterized by a nitrogen atom at position 1 of the azepine ring. The sulfanyl-acetamide side chain differentiates it from simpler benzazepines, enabling unique electronic and steric interactions.
Historical Context in Benzazepine Derivative Research
Benzazepines have been studied since the mid-20th century, with early work focusing on their psychoactive properties. Key milestones relevant to this compound include:
- 1950s–1970s : Discovery of benzazepines’ affinity for dopamine receptors, leading to antipsychotic drug development.
- 1990s : Introduction of sulfanyl groups into benzazepine derivatives to enhance metabolic stability and receptor binding.
- 2010s–Present : Rational design of hybrid benzazepines combining azepine cores with acetamide side chains for multitarget pharmacology.
This compound builds upon these advances by integrating a dimethoxyphenyl-acetamide group—a structural feature observed in TRPV1 antagonists and COX-2 inhibitors. Its design aligns with modern trends in polypharmacology, where multifunctional ligands target multiple pathways simultaneously.
Significance of Sulfanyl-Acetamide Functionalization
The sulfanyl-acetamide moiety confers three critical advantages:
Enhanced Binding Affinity :
The sulfanyl group’s polarizability facilitates π-sulfur and hydrogen-bonding interactions with biological targets, as demonstrated in COX-2/5-LOX inhibitors. For example, analog compounds with similar sulfanyl linkages exhibit IC50 values below 0.05 μM against inflammatory enzymes.Improved Metabolic Stability :
Thioether bonds resist oxidative degradation compared to ethers, extending the compound’s half-life in vivo. Pharmacokinetic studies on related molecules show oral bioavailabilities exceeding 90%.Structural Versatility :
The acetamide spacer allows modular substitution, enabling optimization of steric and electronic properties. In N-(benzene sulfonyl) acetamide derivatives, this flexibility has yielded compounds with dual COX-2/TRPV1 inhibition.
Comparative Analysis of Analogues
The dimethoxyphenyl substituent in this compound may further enhance blood-brain barrier permeability, a hypothesis supported by logP calculations (predicted logP = 2.8) using PubChem data.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-25-14-8-9-17(26-2)16(11-14)21-19(23)12-27-18-10-7-13-5-3-4-6-15(13)22-20(18)24/h3-6,8-9,11,18H,7,10,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
AKRJPWSBMPFKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a 2,5-dimethoxyphenyl group and a benzazepin derivative. The presence of the sulfanyl group suggests potential interactions with biological targets that may influence its pharmacological properties.
Molecular Formula
- Molecular Formula: C18H22N2O3S
- Molecular Weight: 342.44 g/mol
Pharmacological Effects
- Analgesic Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant analgesic properties. Research indicates that derivatives with similar structures can reduce pain responses in animal models significantly compared to control groups .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as suggested by its ability to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for conditions involving chronic inflammation .
- CNS Activity : The benzazepin moiety is known for its interaction with central nervous system (CNS) receptors, potentially leading to sedative or anxiolytic effects. Studies have shown that modifications in the structure can enhance CNS penetration and efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : It is believed to interact with specific receptors in the CNS, including serotonin and dopamine receptors.
- Inhibition of Enzymes : The compound may inhibit enzymes involved in pain pathways, similar to COX inhibitors used in analgesics.
Case Study 1: Analgesic Efficacy
A study conducted on mice demonstrated that this compound significantly reduced pain responses in the acetic acid-induced writhing test. The results indicated a reduction in pain by approximately 75% at a dosage of 50 mg/kg compared to control .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound was found to reduce edema formation significantly in carrageenan-induced paw edema tests. The anti-inflammatory effect was observed at dosages comparable to traditional NSAIDs .
Comparative Analysis
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | CNS Effects |
|---|---|---|---|
| This compound | High (75% reduction) | Moderate | Sedative potential |
| 5-Acetamido-2-Hydroxy Benzoic Acid | Moderate | High | Anxiolytic effects |
| Traditional NSAIDs | High | High | Minimal CNS effects |
Comparison with Similar Compounds
Variations in the Heterocyclic Core
The benzazepine core distinguishes the target compound from analogs with other heterocyclic systems. Key examples include:
Key Insights :
- Benzazepine (target compound) may exhibit unique binding to G-protein-coupled receptors (GPCRs) or ion channels.
- Triazole and thienopyrimidine analogs (e.g., ) likely prioritize different biological targets, such as enzymes or microbial proteins.
- Benzothiazole derivatives (e.g., ) often display enhanced electron-withdrawing properties due to fluorine substituents, improving membrane permeability.
Substituent Modifications on the Aromatic Ring
The 2,5-dimethoxyphenyl group in the target compound is a critical pharmacophore. Variations in this moiety significantly alter activity:
Key Insights :
- Dimethoxy vs. trimethoxy : The 3,4,5-trimethoxy analog () may exhibit altered target selectivity due to steric effects.
- Dimethyl substitution () favors CNS penetration but may reduce aqueous solubility.
- Sulfamoyl groups () enhance solubility and could target sulfonamide-sensitive enzymes or receptors.
Functional Group Variations in the Linker Region
The sulfanyl acetamide linker is conserved in many analogs, but modifications exist:
Key Insights :
- Thioether vs. thiazole : The thiazole-containing analog () may prioritize antimicrobial applications.
Preparation Methods
Nucleophilic Displacement
A chloroacetamide derivative reacts with the benzazepine thiolate under basic conditions. For example:
-
Synthesis of 3-mercapto-2-hydroxy-4,5-dihydro-1H-benzazepine : Achieved via thiolation of the benzazepinone intermediate using Lawesson’s reagent in toluene at 110°C.
-
Reaction with N-(2,5-dimethoxyphenyl)-2-chloroacetamide : Conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 8 hours, yielding the target compound in 72–78% yield.
Thiol-Acrylate Conjugate Addition
An alternative route involves Michael addition of the benzazepine thiol to acryloyl derivatives. This method, though less common, avoids harsh bases and improves regioselectivity.
Acetamide Moiety Construction
The N-(2,5-dimethoxyphenyl)acetamide segment is synthesized via:
Direct Aminolysis
2,5-Dimethoxyaniline reacts with acetyl chloride in tetrahydrofuran (THF) at 0°C, followed by neutralization with aqueous sodium bicarbonate. This yields N-(2,5-dimethoxyphenyl)acetamide with >95% purity.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 2-chloroacetic acid is activated with 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. Subsequent reaction with 2,5-dimethoxyaniline affords the chloroacetamide precursor.
Integrated Synthetic Pathways
Sequential Assembly (Route A)
Convergent Synthesis (Route B)
-
Parallel synthesis : Benzazepine thiol and chloroacetamide prepared separately.
-
One-pot coupling : Uses tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, enhancing reaction rate (completion in 4 hours vs. 8 hours for Route A).
Overall yield : 68–71%.
Optimization and Challenges
Reaction Condition Tuning
Purification Techniques
-
Crystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves diastereomers arising from the benzazepine’s chiral center.
Analytical Characterization
Critical data for validating synthesis success:
Scalability and Industrial Relevance
Kilogram-scale production employs Route B due to shorter reaction times and higher yields. Key considerations:
-
Cost efficiency : Lawesson’s reagent is replaced with phosphorus pentasulfide (P₄S₁₀) for thiolation, reducing raw material costs by 40%.
-
Safety : Exothermic reactions (e.g., cyclization) require jacketed reactors with precise temperature control.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
